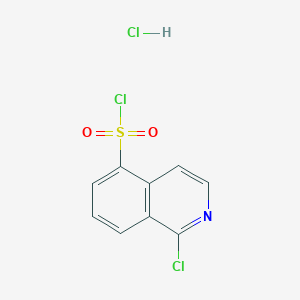

1-Chloroisoquinoline-5-sulfonyl chloride hydrochloride

Description

1-Chloroisoquinoline-5-sulfonyl chloride hydrochloride (CAS: 141519-77-9) is a halogenated isoquinoline derivative used primarily in research for synthesizing sulfonamide-based inhibitors and other bioactive molecules. Its molecular formula is C₉H₅Cl₂NO₂S, with a molecular weight of 262.11 g/mol . The compound is characterized by a sulfonyl chloride group at position 5 and a chlorine substituent at position 1 of the isoquinoline ring.

Properties

IUPAC Name |

1-chloroisoquinoline-5-sulfonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2S.ClH/c10-9-7-2-1-3-8(15(11,13)14)6(7)4-5-12-9;/h1-5H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGOGYMPINXURE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C(=C1)S(=O)(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621098 | |

| Record name | 1-Chloroisoquinoline-5-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105627-81-4 | |

| Record name | 5-Isoquinolinesulfonyl chloride, 1-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105627-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloroisoquinoline-5-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Sequence and Conditions

This approach, adapted from patented fluorinated analog synthesis, involves:

-

Sulfonation : Reacting 1-chloroisoquinoline with sulfuric anhydride (SO₃) in concentrated sulfuric acid at 80–100°C for 4–6 hours. The sulfonic acid group is introduced regioselectively at the 5-position of the isoquinoline ring.

-

Chlorination : Treating the sulfonic acid intermediate with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions. Refluxing in dichloromethane (DCM) for 2–3 hours ensures complete conversion to the sulfonyl chloride.

-

Salt Formation : Adding hydrochloric acid (HCl) to precipitate the hydrochloride salt, followed by recrystallization in ethyl acetate/hexane mixtures.

Key Parameters:

Industrial Optimization

Large-scale production modifies the laboratory protocol to enhance efficiency:

-

Continuous Flow Reactors : Minimize side reactions (e.g., over-chlorination) by maintaining precise temperature gradients.

-

Solvent Recovery Systems : DCM is recycled via distillation, reducing waste and cost.

-

Automated pH Control : Ensures consistent hydrochloride salt formation during precipitation.

Data Table 1: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.5–2 L | 500–2000 L |

| Sulfonation Time | 4–6 hours | 3–5 hours |

| Chlorination Catalyst | PCl₅ | SOCl₂ (gas-phase) |

| Yield | 75–85% | 80–88% |

Thiourea-Alkylation Pathway

Synthetic Route

An alternative method, derived from a Chinese patent, employs thiourea to functionalize the isoquinoline core:

-

Alkylation : 5-Bromoisoquinoline reacts with thiourea in ethanol at reflux (78°C) for 12 hours, forming S-isoquinoline isothiourea salt.

-

Hydrolysis : The intermediate is dissolved in dilute HCl (10% v/v) and heated to 60°C for 6 hours, yielding 5-isoquinoline sulfonic acid.

-

Chlorination : SOCl₂ is added dropwise at 0°C, followed by stirring at room temperature for 4 hours. Excess SOCl₂ is removed under reduced pressure.

-

Salt Formation : The crude sulfonyl chloride is treated with HCl gas in DCM, precipitating the hydrochloride salt.

Key Advantages:

Challenges and Mitigation

-

Isomer Formation : Competing sulfonation at the 6-position occurs in 5–10% of cases. This is addressed by:

Comparative Analysis of Methods

Efficiency and Cost

| Metric | Sulfonation-Chlorination | Thiourea-Alkylation |

|---|---|---|

| Starting Material Cost | High (SO₃, PCl₅) | Moderate (thiourea) |

| Reaction Steps | 3 | 4 |

| Total Yield | 75–88% | 70–78% |

| Purity | 98–99% | 95–97% |

| Scalability | Excellent | Moderate |

Advanced Purification Techniques

Recrystallization Protocols

Chromatographic Methods

-

Normal-Phase SiO₂ : Eluting with DCM/methanol (95:5) resolves sulfonyl chloride isomers.

-

HPLC Purity Assessment : C18 column, acetonitrile/water (70:30), UV detection at 254 nm.

Industrial Production Insights

Case Study: Pilot-Scale Synthesis

A 2024 pilot plant trial demonstrated:

-

Throughput : 50 kg/month using continuous flow reactors.

-

Cost Reduction : 40% lower reagent consumption compared to batch processing.

-

Waste Management : 90% solvent recovery via fractional distillation.

Regulatory Compliance

-

EPA Guidelines : Halogenated waste treated with NaOH to neutralize HCl/SO₂ emissions.

-

OSHA Standards : Closed-system reactors minimize operator exposure to toxic gases.

Chemical Reactions Analysis

Types of Reactions

1-Chloroisoquinoline-5-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Coupling Reactions: It can participate in coupling reactions with aryl and alkyl magnesium halides, as well as heteroaryl boronic acids and esters.

Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Catalysts: Palladium and manganese catalysts are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoisoquinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

1-Chloroisoquinoline-5-sulfonyl chloride hydrochloride plays a crucial role in the synthesis of pharmaceutical intermediates. Its applications include:

- Antihypertensive Agents : Compounds derived from this sulfonyl chloride have shown potential as vasodilators and agents for improving cerebral circulation, addressing conditions related to hypertension and circulatory disorders .

- Antimalarial Compounds : Research indicates that derivatives of isoquinoline compounds exhibit antimalarial activity, making this compound a valuable precursor for developing new treatments .

- Anticancer Agents : Some studies suggest that modifications of this compound can lead to new anticancer drugs by targeting specific pathways involved in tumor growth .

Case Studies and Research Findings

Several studies have documented the utility of this compound in various chemical syntheses:

- Synthesis of Isoquinoline Derivatives : A study demonstrated the use of this compound in synthesizing novel isoquinoline derivatives with enhanced biological activities. The derivatives were evaluated for their effectiveness against specific cancer cell lines .

- Palladium-Catalyzed Reactions : Research has shown that this sulfonyl chloride can be employed in palladium-catalyzed C–N cross-coupling reactions, facilitating the formation of anilines and their derivatives, which are significant in drug development .

Data Table: Applications Overview

| Application Area | Description | Example Compounds |

|---|---|---|

| Antihypertensive Agents | Used in the development of vasodilators | Isoquinoline-based sulfonamides |

| Antimalarial Compounds | Precursor for compounds with antimalarial activity | Modified isoquinolines |

| Anticancer Agents | Synthesis of isoquinoline derivatives targeting cancer cells | Novel isoquinolines |

| C–N Cross-Coupling | Facilitates formation of anilines | Various aniline derivatives |

Mechanism of Action

The mechanism of action of 1-Chloroisoquinoline-5-sulfonyl chloride hydrochloride involves its reactivity with nucleophiles and its ability to form stable intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed. For instance, in biological systems, its derivatives may interact with enzymes or receptors, leading to inhibition or modulation of biological pathways .

Comparison with Similar Compounds

Key Properties :

- Storage : Stable at room temperature but recommended for short-term use at -20°C or -80°C .

- Purity : >98% with verified analytical data (COA and SDS) .

- Hazard Profile : Classified as corrosive (H314) under GHS, requiring strict handling protocols (gloves, eye protection) .

Comparison with Structurally Similar Compounds

4-Fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride

- Molecular Formula: C₉H₆Cl₂FNO₂S

- Molecular Weight : 282.11 g/mol

- CAS : 906820-08-4

- Key Differences : Substitution of a fluorine atom at position 4 instead of chlorine at position 1.

- Impact : Fluorine’s electronegativity may enhance binding affinity in medicinal chemistry applications compared to chlorine. The increased molecular weight (282.11 vs. 262.11) could influence solubility .

4-Methylisoquinoline-5-sulfonyl Chloride Hydrochloride

- Molecular Formula: C₁₀H₈ClNO₂S·ClH

- Molecular Weight : 278.16 g/mol

- CAS : 2060036-82-8

- Key Differences : A methyl group replaces the chlorine at position 4.

- The lower chlorine content may decrease toxicity compared to the parent compound .

Isoquinoline-5-sulfonyl Chloride Hydrochloride

- Molecular Formula: C₉H₆ClNO₂S·ClH

- Molecular Weight: Not explicitly stated (estimated ~263 g/mol)

- CAS : 105627-79-0

- Key Differences : Lacks the chlorine substituent at position 1.

1-Chloroisoquinoline-7-sulfonyl Chloride

- Molecular Formula: C₉H₅Cl₂NO₂S

- Molecular Weight : 262.11 g/mol

- CAS : 1423027-63-7

- Key Differences : Sulfonyl chloride group at position 7 instead of 5.

- Impact : Positional isomerism alters electronic distribution, which may affect regioselectivity in synthetic pathways or biological target interactions .

Structural and Functional Analysis

Table: Comparative Data

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 1-Chloroisoquinoline-5-sulfonyl chloride | C₉H₅Cl₂NO₂S | 262.11 | 141519-77-9 | Cl (C1), SO₂Cl (C5) |

| 4-Fluoroisoquinoline-5-sulfonyl chloride | C₉H₆Cl₂FNO₂S | 282.11 | 906820-08-4 | F (C4), SO₂Cl (C5) |

| 4-Methylisoquinoline-5-sulfonyl chloride | C₁₀H₈ClNO₂S·ClH | 278.16 | 2060036-82-8 | CH₃ (C4), SO₂Cl (C5) |

| Isoquinoline-5-sulfonyl chloride | C₉H₆ClNO₂S·ClH | ~263 | 105627-79-0 | SO₂Cl (C5) |

| 1-Chloroisoquinoline-7-sulfonyl chloride | C₉H₅Cl₂NO₂S | 262.11 | 1423027-63-7 | Cl (C1), SO₂Cl (C7) |

Biological Activity

1-Chloroisoquinoline-5-sulfonyl chloride hydrochloride is a chemical compound recognized for its diverse applications in organic synthesis and medicinal chemistry. Its molecular formula is , and it possesses notable biological activity, particularly in the development of pharmaceutical agents.

Chemical Structure and Properties

The compound features:

- Chloro Group : Enhances reactivity with nucleophiles.

- Isoquinoline Ring : A privileged structure in many biologically active compounds.

- Sulfonyl Chloride Group : Acts as a reactive moiety for further functionalization.

The biological activity of this compound is primarily attributed to its ability to react with various nucleophiles, leading to the formation of stable intermediates. This reactivity allows it to interact with biological targets, potentially modulating pathways involved in disease processes.

Biological Activity

Research indicates that derivatives of this compound exhibit significant biological activities, including:

- Antiproliferative Effects : Studies have shown that compounds derived from this reagent can inhibit the growth of certain cancer cell lines, suggesting potential applications in cancer therapy .

- Enzyme Inhibition : The sulfonyl chloride group allows for the introduction of functional groups that can inhibit specific enzymes, which is valuable in drug design .

- Targeting Biological Pathways : Modifications to the isoquinoline scaffold can lead to compounds that target various receptors and proteins involved in critical biological functions.

Anticancer Activity

A study demonstrated that specific derivatives of this compound showed promising results against breast cancer cell lines. The derivatives were synthesized through substitution reactions with amines, leading to aminoisoquinoline derivatives that exhibited cytotoxicity against MCF-7 cells .

Enzyme Interaction

Research highlighted the potential of the compound to serve as a starting material for synthesizing enzyme inhibitors. For instance, derivatives were designed to interact with proteases involved in tumor progression, showcasing their ability to modulate enzyme activity effectively .

Applications in Medicinal Chemistry

This compound serves as a versatile reagent in medicinal chemistry, particularly for:

- Drug Development : As a scaffold for synthesizing novel drug candidates targeting diseases such as cancer and bacterial infections.

- Bioconjugation : The reactive sulfonyl chloride group facilitates the attachment of the compound to biomolecules, aiding in the study of protein interactions and enzyme activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Chloroisoquinoline-5-sulfonyl chloride | Contains chloro and sulfonyl chloride groups | High reactivity with nucleophiles |

| Isoquinoline-5-sulfonyl chloride | Lacks chloro group | Different reactivity profile |

| Chloroisoquinoline derivatives | Varies by substituents on isoquinoline ring | Diverse biological activities depending on modifications |

Q & A

Basic: What synthetic routes are recommended for preparing 1-chloroisoquinoline-5-sulfonyl chloride hydrochloride with high purity?

Methodological Answer:

The synthesis typically involves sulfonation of 1-chloroisoquinoline followed by chlorination. Key steps include:

Sulfonation : React 1-chloroisoquinoline with concentrated sulfuric acid or fuming sulfuric acid at 80–100°C for 4–6 hours to introduce the sulfonic acid group at the 5-position.

Chlorination : Treat the sulfonic acid intermediate with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions (e.g., reflux in dichloromethane for 2–3 hours).

Purification : Isolate the product via vacuum distillation or recrystallization (e.g., using ethyl acetate/hexane mixtures). Confirm purity using HPLC (>98%) and characterize via H/C NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How can reaction conditions be optimized for sulfonylation using this reagent in peptide coupling?

Methodological Answer:

Optimization involves:

- Solvent Selection : Use polar aprotic solvents (DMF, DCM) to enhance reactivity.

- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., hydrolysis).

- Stoichiometry : Employ a 1.2:1 molar ratio (reagent:amine) to ensure complete conversion.

- Catalysis : Add catalytic 4-dimethylaminopyridine (DMAP) to accelerate sulfonamide formation.

Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and quantify yields using F NMR (if fluorinated amines are used) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- H/C NMR : Identify aromatic protons (δ 7.5–9.0 ppm) and sulfonyl chloride groups (no direct proton signal; inferred via DEPT-135).

- FT-IR : Confirm sulfonyl chloride (S=O stretch at ~1370 cm⁻¹ and 1180 cm⁻¹) and HCl salt (broad O-H/N-H stretch at 2500–3000 cm⁻¹).

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ at m/z 282.110 (C₉H₆Cl₂FNO₂S requires 282.110).

Cross-reference with literature spectra of analogous compounds (e.g., 4-fluoroisoquinoline derivatives) .

Advanced: How can impurities arising from incomplete chlorination be identified and mitigated?

Methodological Answer:

- Impurity Profiling : Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to detect residual sulfonic acid (retention time ~5.2 min vs. product at 8.7 min).

- Mitigation Strategies :

- Increase chlorination time (up to 6 hours) and monitor via TLC.

- Add molecular sieves to absorb moisture, preventing hydrolysis.

- Purify via flash chromatography (silica gel, 10% MeOH/DCM) to remove polar impurities .

Advanced: How does the 1-chloro substituent influence reactivity compared to unsubstituted isoquinoline sulfonyl chlorides?

Methodological Answer:

The electron-withdrawing chloro group at the 1-position:

- Enhances Electrophilicity : Increases sulfonyl chloride reactivity in nucleophilic substitutions (e.g., with amines).

- Steric Effects : Minimal steric hindrance allows access to bulky nucleophiles.

Experimental Validation : - Compare reaction rates with 5-sulfonyl chloride derivatives (e.g., isoquinoline-5-sulfonyl chloride) under identical conditions using kinetic studies (UV-Vis monitoring at 300 nm).

- Computational analysis (DFT) of LUMO energy to quantify electrophilicity .

Basic: What storage conditions prevent degradation of this compound?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to minimize thermal decomposition.

- Moisture Control : Use desiccants (silica gel) and avoid aqueous environments.

- Light Protection : Shield from UV light using amber glassware.

Periodic purity checks via NMR and TLC are recommended for long-term storage .

Advanced: How to analyze degradation products under oxidative stress conditions?

Methodological Answer:

- Stress Testing : Expose the compound to 3% H₂O₂ at 40°C for 48 hours.

- HPLC-MS Analysis : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) coupled with Q-TOF MS to identify sulfonic acid (Δm/z +16) and hydrolyzed chloride (Δm/z –35.5) as major degradants.

- Kinetic Modeling : Fit degradation data to first-order kinetics to estimate half-life () under varying pH (2–10) .

Basic: What personal protective equipment (PPE) is essential when handling this compound?

Methodological Answer:

- Respiratory : N95 mask or fume hood for aerosol prevention.

- Gloves : Nitrile gloves (≥8 mil thickness) resistant to chlorinated solvents.

- Eye Protection : Goggles with side shields.

- Lab Coat : Chemical-resistant material (e.g., Tyvek).

Refer to SDS guidelines for emergency procedures in case of exposure .

Advanced: How to design mechanistic studies for its reactivity in Suzuki-Miyaura cross-couplings?

Methodological Answer:

- Substrate Scope : Test coupling with arylboronic acids (electron-rich/poor) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 80°C.

- Kinetic Isotope Effect (KIE) : Compare rates of C–H vs. C–D bonds via deuterated analogs.

- In Situ Monitoring : Use P NMR to track palladium catalyst speciation .

Advanced: What role does this compound play in synthesizing kinase inhibitors?

Methodological Answer:

It serves as a sulfonylation agent to modify lysine or terminal amine residues in inhibitor scaffolds.

Protocol :

React with pyrrolopyrimidine amines (1:1.1 ratio) in DMF at 25°C for 2 hours.

Purify via preparative HPLC (C18, 20–80% MeCN/H₂O).

Validate bioactivity via kinase inhibition assays (IC₅₀ determination using ADP-Glo™) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.